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Compound of Interest

4-Bromo-1-(bromomethyl)-2-
Compound Name:
nitrobenzene

Cat. No. B051390

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
4-Bromo-1-(bromomethyl)-2-nitrobenzene. Due to the limited availability of officially
published spectra for this specific molecule, this guide combines theoretical predictions based
on its chemical structure with available data from isomeric and structurally related compounds.
This approach offers a robust framework for the characterization of 4-Bromo-1-
(bromomethyl)-2-nitrobenzene in a research and development setting.

Molecular Structure and Spectroscopic Overview

Chemical Structure:

IUPAC Name: 4-Bromo-1-(bromomethyl)-2-nitrobenzene

Molecular Formula: C7HsBr2NO2

Molecular Weight: 294.93 g/mol

CAS Number: 82420-34-6
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The presence of a substituted benzene ring, a nitro group, and a bromomethyl group gives rise
to characteristic signals in various spectroscopic analyses. Nuclear Magnetic Resonance
(NMR) spectroscopy will reveal the electronic environment of the hydrogen and carbon atoms.
Infrared (IR) spectroscopy will identify the key functional groups, and Mass Spectrometry (MS)
will determine the molecular weight and fragmentation pattern.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for 4-Bromo-1-(bromomethyl)-2-nitrobenzene is
not readily available in public databases. However, the expected chemical shifts and coupling
patterns can be predicted based on the analysis of its structure and comparison with similar
compounds. The following tables summarize the predicted *H and 3C NMR data.

Table 1: Predicted *H NMR Data for 4-Bromo-1-(bromomethyl)-2-nitrobenzene
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) Predicted
Predicted . )
] ) Predicted Coupling
Protons Chemical Shift o Notes
Multiplicity Constant (J,
(3, ppm)

Hz)

The chemical
shift is downfield
due to the

) deshielding

CH2Br 45-438 Singlet (s) N/A

effect of the
adjacent bromine
atom and the

aromatic ring.

The three
aromatic protons
will exhibit a
complex splitting
pattern (likely a
doublet, a
doublet of

ortho: 7-9 Hz, doublets, and

Ar-H 75-8.2 Multiplet (m) meta: 2-3 Hz, another doublet)

para: 0-1 Hz due to their
distinct electronic
environments
influenced by the
bromo,
bromomethyl,
and nitro

substituents.

For comparison, the aromatic protons of the isomer 2-bromo-1-(bromomethyl)-4-nitrobenzene
appear at 6 7.65 (d, J=8.4Hz), 8.17 (dd, J=8.4, 2.2Hz), and 8.46 (d, J=2.2Hz), with the benzylic
protons at & 4.62 (s).

Table 2: Predicted 13C NMR Data for 4-Bromo-1-(bromomethyl)-2-nitrobenzene
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Predicted Chemical Shift
Carbon Notes

(3, ppm)

The carbon is shielded
CH2Br 30-35 compared to the aromatic
carbons.

The exact shifts of the six
aromatic carbons will vary
depending on the electronic
effects of the substituents. The
carbon bearing the nitro group
(C-NO:2) is expected to be
significantly deshielded (further

Ar-C 120 - 150

downfield), while the carbon
attached to the bromine (C-Br)

will also be influenced.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-1-(bromomethyl)-2-nitrobenzene is expected to show
characteristic absorption bands corresponding to its functional groups. While a specific
spectrum for this compound is not available, the expected ranges for its key vibrations are well-
established.

Table 3: Predicted IR Absorption Bands for 4-Bromo-1-(bromomethyl)-2-nitrobenzene
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Expected Wavenumber

Functional Group Intensity
(cm™)

Aromatic C-H Stretch 3100 - 3000 Medium to Weak
C-H Stretch (CH2Br) 3000 - 2850 Medium to Weak
Asymmetric NO2 Stretch 1550 - 1500 Strong
Symmetric NO2 Stretch 1360 - 1330 Strong

Aromatic C=C Bending 1600 - 1450 Medium to Strong
C-Br Stretch (Aryl) 1100 - 1000 Medium to Strong
C-Br Stretch (Alkyl) 700 - 500 Strong

Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-1-(bromomethyl)-2-nitrobenzene will provide information
about its molecular weight and fragmentation pathways. The presence of two bromine atoms
will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data for 4-Bromo-1-(bromomethyl)-2-nitrobenzene

| lon | Predicted m/z |

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-1-(bromomethyl)-2-
nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b051390#spectroscopic-data-for-4-bromo-1-
bromomethyl-2-nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b051390?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051390?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

